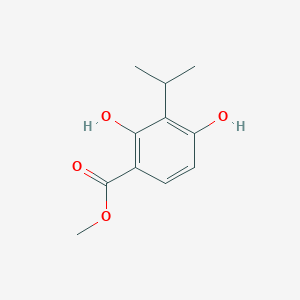
Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate is an organic compound with a molecular formula of C11H14O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes, fragrances, and other industrial chemicals
作用機序
The mechanism of action of Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems .
類似化合物との比較
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Lacks the propan-2-yl group.
Methyl 3,4-dihydroxybenzoate: Hydroxyl groups are positioned differently.
Methyl 2,5-dihydroxybenzoate: Hydroxyl groups are positioned differently.
Uniqueness
Methyl 2,4-dihydroxy-3-(propan-2-yl)benzoate is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
64767-82-4 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC名 |
methyl 2,4-dihydroxy-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-6(2)9-8(12)5-4-7(10(9)13)11(14)15-3/h4-6,12-13H,1-3H3 |
InChIキー |
UQLCCNUNFVYYLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1O)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
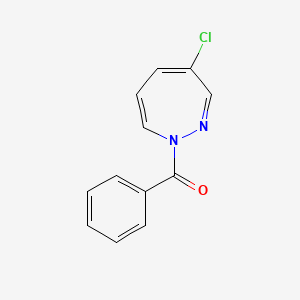
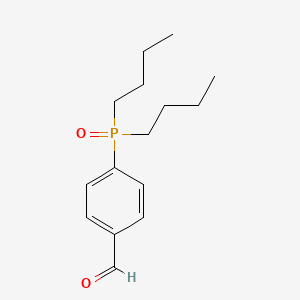
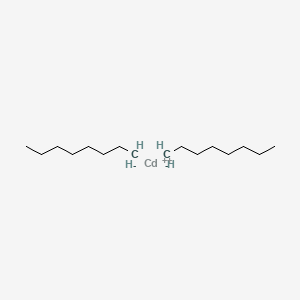
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
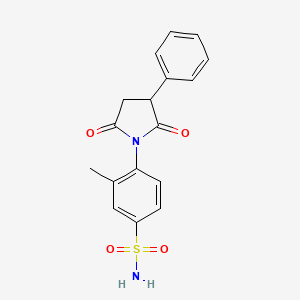
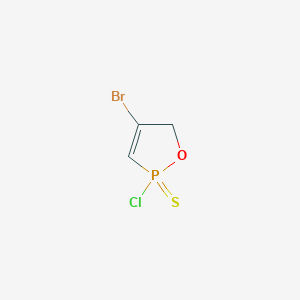
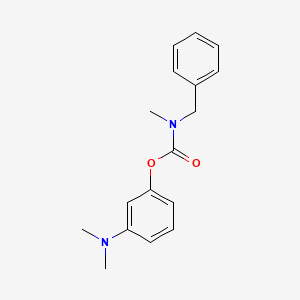
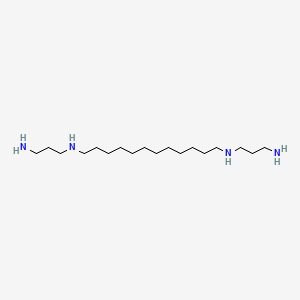

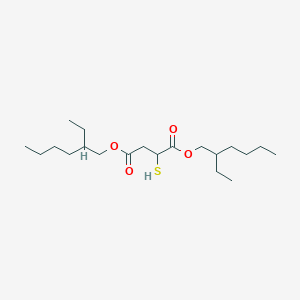
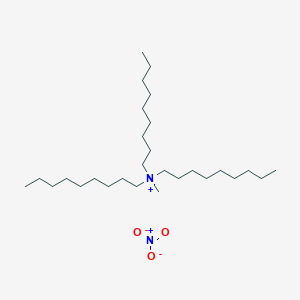
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
